[1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol
Description
Properties
IUPAC Name |
[1-(methoxymethyl)cyclopent-3-en-1-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-10-7-8(6-9)4-2-3-5-8/h2-3,9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSLWZZWPAFVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC=CC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol typically involves the reaction of cyclopent-3-en-1-ylmethanol with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous conditions.
Substitution: Halides, amines, in the presence of a base like NaOH or KOH.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Cyclopent-3-en-1-ylmethanol.
Substitution: Various substituted cyclopent-3-en-1-ylmethanol derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis and is utilized in the development of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities. It is used in the synthesis of bioactive molecules that can interact with biological targets, making it valuable in drug discovery and development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic properties. They are investigated for their potential use in treating various diseases, including cancer and infectious diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of [1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between [1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol and related compounds:
Physicochemical Properties
- Solubility :
- The target compound’s ether and alcohol groups confer moderate polarity, suggesting solubility in polar aprotic solvents (e.g., THF, DMSO) .
- The benzyloxy derivative is more lipophilic due to the aromatic ring, favoring solubility in dichloromethane or toluene.
- The hydrochloride salt is water-soluble, unlike neutral analogs.
- Thermal Stability :
Biological Activity
[1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₄O₂
- InChI Key : DCSLWZZWPAFVRT-UHFFFAOYSA-N
This structure features a cyclopentene ring with a methoxymethyl group and a hydroxymethyl group, which may contribute to its biological activity.
Antitumor Activity
The compound's structural characteristics may also endow it with antitumor properties. A study on isoflavonoids derived from similar cyclopentene derivatives demonstrated promising results in inhibiting cancer cell lines, particularly in the context of breast cancer . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing cyclopentene moieties have been shown to inhibit various enzymes, potentially affecting metabolic pathways critical for microbial survival and tumor growth.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been noted to induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Interaction with Cellular Targets : The presence of hydroxymethyl groups may enhance binding affinity to specific cellular receptors or enzymes, facilitating biological responses.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial effects of methanolic extracts from plants rich in flavonoids, revealing significant antibacterial activity against E. coli and S. aureus. The extracts were analyzed using GC-MS, identifying key active components that could serve as analogs for this compound .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Flavonoid Extract | 62.5 | E. coli |
| Flavonoid Extract | 78.12 | S. aureus |
Study 2: Antitumor Efficacy
Another study focused on isoflavonoids derived from cyclopentene structures showed a significant reduction in cell viability in HeLa cells at concentrations as low as 10 µM, indicating potential for development into therapeutic agents .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 14 |
| 1 | 31 |
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Assign methoxymethyl (δ 3.3–3.5 ppm for OCH₂; δ 50–55 ppm for quaternary C) and cyclopentene protons (δ 5.5–6.0 ppm for vinyl H) .
- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and ether (1100 cm⁻¹) groups .
- Mass Spectrometry : HRMS (ESI+) calculates exact mass (e.g., C₈H₁₂O₂: 140.0837 Da) to distinguish from isomers .
How can conflicting NMR data for diastereomers be resolved?
Q. Advanced Strategy :
- Variable Temperature NMR : Reduces signal splitting caused by dynamic processes (e.g., ring puckering) .
- DP4+ Probability Analysis : Computational comparison of experimental vs. predicted ¹³C shifts to assign configurations .
- Cross-Validation : Compare with structurally characterized analogs (e.g., ’s cyclopentane derivatives) .
What role does this compound play in medicinal chemistry?
Q. Research Applications :
Q. Advanced Synthesis Tips :
- Kinetic Control : Short reaction times and low temperatures prevent equilibration (e.g., –20°C for acylations) .
- Chelation Effects : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states and retain configuration .
What computational methods predict the compound’s interaction with biological targets?
Q. Methodology :
- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., epoxide hydrolases) using the methoxymethyl group as a hydrogen bond acceptor .
- MD Simulations : Assess conformational stability in aqueous vs. lipid environments (e.g., GROMACS) .
How to address solubility challenges in aqueous assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
